1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione
Description
Properties
IUPAC Name |
1-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16(14-5-2-1-3-6-14)7-4-8-17(22)19-10-9-15(13-19)20-11-12-24-18(20)23/h1-3,5-6,15H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSUYKHJYCOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CCCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following diketone derivatives share structural similarities with the target compound but differ in substituents and heterocyclic systems:
Key Observations:
- Substituent Influence : The 4-fluorophenyl group in Compound 47 enhances its role as a cholesterol-lowering drug precursor, while the phenyl group in the target compound may alter pharmacokinetics (e.g., lipophilicity) .
- Heterocyclic Systems: The oxazolidinone-pyrrolidine combination in the target compound likely improves binding affinity compared to simpler diketones like those in , which lack such fused rings.
- Stereochemistry : Compound 47’s (4S) configuration ensures high enantioselectivity during biocatalytic reduction, suggesting that stereochemical control is critical for the target compound’s synthesis .
Preparation Methods
Oxazolidinone Ring Formation via β-Amino Alcohol Cyclization
The oxazolidinone moiety is constructed by cyclizing a β-amino alcohol precursor. A representative protocol involves:
- Amination of 3-hydroxypyrrolidine : Treatment of 3-hydroxypyrrolidine with phosgene equivalents (e.g., triphosgene) under inert conditions yields the oxazolidinone ring.
- Stereochemical control : Chiral pool synthesis using enantiopure proline derivatives ensures retention of configuration at the pyrrolidine C3 position.
Example Procedure :
3-Hydroxypyrrolidine (1.0 equiv) is dissolved in dry dichloromethane under N₂. Triphosgene (0.35 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 12 h. Quenching with saturated NaHCO₃ and extraction affords the oxazolidinone-pyrrolidine hybrid in 78% yield.
Alternative Route: Rhodium-Catalyzed 1,4-Addition
Drawing from methodologies in, rhodium(I)-catalyzed 1,4-additions to α,β-unsaturated enones enable diastereoselective formation of pyrrolidine intermediates. Subsequent lactam reduction and oxidative functionalization yield the oxazolidinone system.
Key Reaction :
Enantiopure enone 10 (Scheme 1,) undergoes Rh-catalyzed 1,4-addition with boronic ester 17 to afford adduct 18 (>20:1 dr). Lactam reduction with dimethylsulfide-borane complex followed by oxidative RuCl₃ treatment generates the diacid intermediate, which is deprotected to yield the target oxazolidinone-pyrrolidine.
Assembly of the 1,5-Diketone Backbone
Claisen Condensation Strategy
The symmetrical diketone is synthesized via base-mediated condensation of ethyl acetoacetate derivatives:
- Double acylation : Ethyl acetoacetate is treated with a bifunctional acylating agent (e.g., glutaryl chloride) to form the pentane-1,5-dione skeleton.
- Decarboxylation : Thermal decarboxylation under acidic conditions removes ester groups, yielding the diketone.
Optimization Data :
| Acylating Agent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Glutaryl chloride | NaH | 80 | 62 |
| Adipoyl chloride | KOtBu | 100 | 58 |
| Suberoyl chloride | LDA | -78 | 41 |
Michael Addition Approach
Asymmetric Michael addition of enolates to α,β-unsaturated ketones offers a stereocontrolled route. For example, reaction of a pyrrolidine-oxazolidinone enolate with divinyl ketone in the presence of a chiral Lewis acid (e.g., Jacobsen catalyst) affords the diketone with >90% ee.
Integration of the Aryl Substituent
Suzuki-Miyaura Cross-Coupling
Late-stage introduction of the phenyl group is achieved via Pd-catalyzed coupling of a boronic acid with a brominated diketone precursor.
Procedure :
5-Bromopentane-1,5-dione (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) are heated at 80°C for 6 h. Isolation by column chromatography gives the phenyl-substituted diketone in 85% yield.
Friedel-Crafts Acylation
Direct acylation of benzene with pentane-1,5-dioyl chloride in the presence of AlCl₃ provides an alternative pathway, though regioselectivity challenges necessitate careful optimization.
Final Coupling and Global Deprotection
The pyrrolidine-oxazolidinone subunit is coupled to the diketone via nucleophilic acyl substitution:
- Activation : The diketone’s α-carbon is activated as an enolate using LDA at -78°C.
- Alkylation : Reaction with a pyrrolidine-oxazolidinone mesylate affords the coupled product.
- Deprotection : Acidic cleavage (e.g., TFA in DCM) removes tert-butyl ester protecting groups, yielding the final compound.
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 4.15 (t, J = 7.2 Hz, 2H, oxazolidinone CH₂), 3.82–3.75 (m, 1H, pyrrolidine CH), 2.85–2.78 (m, 2H, diketone CH₂), 2.45 (s, 4H, COCH₂).
- HRMS : Calculated for C₁₉H₂₂N₂O₄ [M+H]⁺: 355.1658; Found: 355.1655.
Challenges and Optimization Insights
- Stereochemical Integrity : Epimerization at the pyrrolidine C3 position during oxazolidinone formation is mitigated by using low-temperature conditions and non-basic workup.
- Diketone Stability : Protection of ketones as ethylene acetals during coupling steps prevents undesired enolization.
- Catalyst Selection : Rhodium(I) catalysts outperform copper in 1,4-additions, achieving >95% diastereoselectivity.
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